molecular formula C8H15NO3 B14266286 4-[(1,3-Dioxolan-4-yl)methyl]morpholine CAS No. 161562-90-9

4-[(1,3-Dioxolan-4-yl)methyl]morpholine

Cat. No.: B14266286
CAS No.: 161562-90-9
M. Wt: 173.21 g/mol
InChI Key: AGNLJPDUIDPVJH-UHFFFAOYSA-N
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Description

4-[(1,3-Dioxolan-4-yl)methyl]morpholine is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161562-90-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1,3-dioxolan-4-ylmethyl)morpholine

InChI

InChI=1S/C8H15NO3/c1-3-10-4-2-9(1)5-8-6-11-7-12-8/h8H,1-7H2

InChI Key

AGNLJPDUIDPVJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2COCO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-[(1,3-Dioxolan-4-yl)methyl]morpholine: Synthesis and Properties of a Related Analogue, N-Methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

To the intended audience of researchers, scientists, and drug development professionals: Initial investigations reveal that 4-[(1,3-Dioxolan-4-yl)methyl]morpholine is not a commercially available or extensively documented compound in scientific literature. This guide, therefore, addresses this topic in two parts. The first section presents a scientifically grounded, hypothetical synthesis protocol for the target molecule, based on established chemical principles. The second, more extensive part provides an in-depth technical guide on a closely related and industrially significant analogue, N-Methylmorpholine (NMM) . This analogue serves as a valuable proxy for understanding the potential characteristics and applications of the target molecule.

Part 1: Hypothetical Synthesis of this compound

The synthesis of the target compound can be logically approached through the nucleophilic substitution reaction between morpholine and a suitable electrophile, such as 4-(chloromethyl)-1,3-dioxolane. This is a standard N-alkylation reaction of a secondary amine.[1][2][3]

Proposed Reaction Scheme

The reaction involves the displacement of the chloride ion from 4-(chloromethyl)-1,3-dioxolane by the secondary amine of morpholine, typically in the presence of a base to neutralize the formed hydrochloric acid.

Experimental Protocol: N-Alkylation of Morpholine

This protocol is a predictive methodology and would require optimization in a laboratory setting.

Materials:

  • Morpholine

  • 4-(Chloromethyl)-1,3-dioxolane[4][5]

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or another polar aprotic solvent

  • Sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) and 4-(chloromethyl)-1,3-dioxolane (1.0-1.2 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the reaction for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium chloride.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine to remove any remaining inorganic salts and water-soluble impurities. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Morpholine Morpholine Reaction_Setup 1. Combine reactants in Acetonitrile Morpholine->Reaction_Setup 4-(Chloromethyl)-1,3-dioxolane 4-(Chloromethyl)-1,3-dioxolane 4-(Chloromethyl)-1,3-dioxolane->Reaction_Setup K2CO3 K2CO3 Add_Base 2. Add K2CO3 K2CO3->Add_Base Acetonitrile Acetonitrile Acetonitrile->Reaction_Setup Reaction_Setup->Add_Base Reflux 3. Heat to reflux (4-8h) Add_Base->Reflux Workup 4. Cool, filter solids Reflux->Workup Extraction 5. Wash with brine Workup->Extraction Drying 6. Dry with MgSO4 Extraction->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Vacuum Distillation or Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical workflow for the synthesis of this compound.

Part 2: An In-depth Technical Guide on N-Methylmorpholine (4-Methylmorpholine)

N-Methylmorpholine (NMM), CAS number 109-02-4, is a versatile cyclic tertiary amine widely utilized across various industrial and research sectors.[6] Its combination of amine and ether functionalities within a heterocyclic structure imparts unique properties that make it an essential building block and catalyst.[7][8]

Chemical Structure and Properties

NMM is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[9][10][11] It is fully miscible with water and most common organic solvents.[12]

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[6][12]
Molecular Weight 101.15 g/mol [9][12]
CAS Number 109-02-4[6][8][12]
Appearance Colorless to light yellow liquid[11][12]
Density 0.92 g/mL at 25°C[8][10][12]
Melting Point -66 °C[8][10][12]
Boiling Point 115-116 °C[8][10][12]
Flash Point 20 °C (closed cup)[12]
Refractive Index (n20/D) 1.435[8][10]
pKa (of conjugate acid) 7.38[8]
Solubility Miscible with water, alcohols, ethers[12]
Synthesis and Manufacturing

Industrially, N-methylmorpholine can be produced through several routes, including the reaction of methylamine with diethylene glycol or the hydrogenolysis of N-formylmorpholine.[13] A common laboratory synthesis involves the methylation of morpholine.

This protocol describes a classic method for the N-methylation of a secondary amine using formaldehyde and formic acid.

Materials:

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-90%)

  • Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, slowly add formaldehyde to morpholine while stirring.

  • Addition of Formic Acid: To the stirred mixture, add formic acid dropwise. The reaction is exothermic and will likely begin to reflux automatically, releasing carbon dioxide gas.[14]

  • Heating: After the initial effervescence subsides, heat the reaction mixture to reflux for 4-5 hours to ensure the reaction goes to completion.[14]

  • Basification and Distillation: Cool the reaction mixture and make it strongly alkaline by adding a concentrated solution of sodium hydroxide. Proceed with a simple distillation, collecting all fractions that boil below 99°C.[14]

  • Salting Out: Saturate the collected distillate with solid sodium hydroxide or potassium carbonate to separate the N-methylmorpholine as an oily upper layer.

  • Separation and Drying: Separate the organic layer and dry it over anhydrous potassium carbonate or sodium sulfate.

  • Final Purification: Purify the dried product by fractional distillation, collecting the fraction boiling at 115-116°C to yield pure N-methylmorpholine.[14]

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Morpholine Morpholine Reaction_Setup 1. Combine Morpholine & Formaldehyde Morpholine->Reaction_Setup Formaldehyde Formaldehyde Formaldehyde->Reaction_Setup Formic_Acid Formic Acid Add_Formic_Acid 2. Add Formic Acid (exothermic) Formic_Acid->Add_Formic_Acid Reaction_Setup->Add_Formic_Acid Reflux 3. Heat to reflux (4-5h) Add_Formic_Acid->Reflux Basify 4. Basify with NaOH Reflux->Basify Distill 5. Simple Distillation Basify->Distill Salt_Out 6. Salt out with K2CO3 Distill->Salt_Out Dry 7. Dry organic layer Salt_Out->Dry Fractional_Distillation 8. Fractional Distillation Dry->Fractional_Distillation Final_Product N-Methylmorpholine Fractional_Distillation->Final_Product

Caption: Laboratory synthesis workflow for N-Methylmorpholine via the Eschweiler-Clarke reaction.

Applications in Research and Industry

N-Methylmorpholine's utility stems from its properties as a mild, non-nucleophilic base and a catalyst in various chemical transformations.

  • Polyurethane Catalyst: One of the largest applications of NMM is as a blowing catalyst in the manufacturing of polyurethane foams.[6][15] It effectively catalyzes both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, allowing for precise control over the foam's rise profile, cure time, and final cell structure.[12][15] This control is critical for producing flexible and rigid foams for furniture, automotive parts, and insulation.[6]

  • Pharmaceutical and Fine Chemical Synthesis: In the pharmaceutical industry, NMM is a preferred organic base for peptide coupling reactions, where it minimizes racemization.[16] It is also used as a solvent and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[11][15] Its role as a versatile reagent in fine chemical synthesis is well-established.[12]

  • Other Applications: NMM also serves as an excellent solvent, an emulsifier, a corrosion inhibitor, and a precursor for the synthesis of N-methylmorpholine N-oxide (NMMO), an important oxidant and a solvent for cellulose in the Lyocell process.[6][7][17][18]

G NMM N-Methylmorpholine (Catalyst) Urethane Urethane Linkage (Gelling Reaction) NMM->Urethane Catalyzes CO2 CO2 Gas (Blowing Reaction) NMM->CO2 Catalyzes Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urethane Isocyanate->CO2 Polyol Polyol (R'-OH) Polyol->Urethane Water Water (H2O) Water->CO2 Foam Polyurethane Foam Urethane->Foam CO2->Foam

Caption: NMM's dual catalytic role in polyurethane foam formation.

Spectroscopic and Analytical Data

The structure of N-Methylmorpholine is well-characterized by standard spectroscopic methods. Data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are readily available in public databases such as the NIST WebBook and commercial supplier catalogs.[19][20][21]

Safety and Handling

N-Methylmorpholine is classified as a flammable, corrosive, and acutely toxic substance.[6] It is crucial to handle it with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[22][23]

Hazard CategoryGHS ClassificationPrecautionary Measures
Flammability Flammable Liquid, Category 2 (H225)Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[22][23]
Toxicity Acute Toxicity, Oral, Category 4 (H302)Harmful if swallowed. Do not eat, drink, or smoke when using this product.[24]
Corrosivity Skin Corrosion, Category 1B (H314)Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[22]
Inhalation Hazard Acute Toxicity, InhalationHarmful if inhaled. Use only outdoors or in a well-ventilated area.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[22][23]

  • Keep containers tightly closed and sealed under nitrogen to prevent moisture absorption and peroxide formation.[12]

  • Ground and bond containers when transferring material to prevent static discharge.[22][23]

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] In case of exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[23]

References

  • PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine. Retrieved from [Link]

  • N-Methylmorpholine. (n.d.). Selfchem. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Ataman Kimya. (2021). 4-Methylmorpholine 4-oxide. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane.
  • ResearchGate. (n.d.). Synthesis of ECHC (4-(chloromethyl)-1,3-dioxalan-2-one) from ECH.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Retrieved from [Link]

Sources

A Comprehensive Guide to the IUPAC Nomenclature of Morpholine Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical structures is fundamental to scientific communication, intellectual property, and regulatory compliance. This technical guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specialized class of heterocyclic compounds: morpholine dioxolane derivatives. As these scaffolds are increasingly explored in medicinal chemistry and materials science, a thorough understanding of their systematic naming is paramount for researchers in the field. This document will deconstruct the principles of naming morpholine and dioxolane as individual entities and then elaborate on the systematic approach to naming their complex derivatives, including spiro and fused ring systems.

Introduction: The Imperative of Systematic Nomenclature

In the landscape of drug discovery and development, the molecular architecture dictates function. Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Similarly, the dioxolane ring, a five-membered cyclic acetal, is a versatile component in synthetic chemistry, often used as a protecting group or as a key structural element in its own right. The combination of these two heterocyclic systems can lead to novel molecular frameworks with unique three-dimensional shapes and biological activities.

A standardized and systematic nomenclature, as provided by IUPAC, is not merely a matter of convention. It is the bedrock of chemical informatics, allowing for the unambiguous representation and retrieval of chemical information from databases. For drug development professionals, an error in nomenclature can have significant consequences, from patent disputes to misinterpretation of research findings. This guide is therefore designed to provide a clear and comprehensive framework for the accurate naming of morpholine dioxolane derivatives, grounded in the authoritative principles of IUPAC nomenclature.

Foundational Principles: Naming the Parent Heterocycles

To construct the names of complex derivatives, a firm understanding of the nomenclature of the parent heterocycles is essential. The Hantzsch-Widman system is the most common method recommended by IUPAC for naming monocyclic heterocyclic compounds.[2]

Morpholine

The name "morpholine" is the preferred IUPAC name for the saturated six-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. While systematic names like "1,4-oxazinane" and "tetrahydro-1,4-oxazine" are also recognized, "morpholine" is the overwhelmingly common and accepted term in literature and chemical databases.

The numbering of the morpholine ring begins at the oxygen atom as '1' and proceeds through the carbon atoms to the nitrogen atom, which is assigned position '4'. This numbering is fixed and serves as the basis for locating substituents.

Diagram 1: Structure and IUPAC Numbering of Morpholine

Caption: IUPAC numbering of the morpholine ring.

Dioxolane

The term "dioxolane" refers to a five-membered ring containing two oxygen atoms. The position of the oxygen atoms is specified by locants. The most common isomer is 1,3-dioxolane .

The numbering of the 1,3-dioxolane ring starts from one of the oxygen atoms as '1', proceeds to the single carbon atom between the two oxygens ('2'), then to the other oxygen atom ('3'), and finally through the remaining two carbon atoms ('4' and '5').

Diagram 2: Structure and IUPAC Numbering of 1,3-Dioxolane

Caption: IUPAC numbering of the 1,3-dioxolane ring.

Naming Complex Morpholine Dioxolane Derivatives

When a morpholine and a dioxolane ring are part of the same molecule, the overall structure dictates the naming convention. The primary modes of connection are as substituents, or as part of a spiro or fused ring system.

Morpholine and Dioxolane as Substituents

If one ring is considered the parent structure and the other is a substituent, the substituent is named as a prefix.

  • Morpholinyl group: When the morpholine ring is a substituent, it is termed "morpholin-4-yl" (or "morpholino-") if attached via the nitrogen atom, or, for example, "morpholin-2-yl" if attached via a carbon atom.

  • Dioxolanyl group: Similarly, a dioxolane ring as a substituent would be named, for instance, "1,3-dioxolan-2-yl".

Example: 4-(1,3-Dioxolan-2-yl)morpholine

In this case, morpholine is the parent heterocycle, and the 1,3-dioxolane ring is a substituent at the 4-position (the nitrogen atom) of the morpholine ring.

Spiro Compounds

Spiro compounds are bicyclic systems where the two rings are connected by a single common atom, known as the spiro atom. The IUPAC nomenclature for spiro compounds follows a specific set of rules.

Core Rule: The name starts with the prefix "spiro", followed by square brackets containing the number of atoms in each ring, excluding the spiro atom, separated by a period. The numbers are cited in ascending order. The name of the parent hydrocarbon corresponding to the total number of atoms in both rings concludes the name. For heterocyclic systems, replacement nomenclature ("a" nomenclature) is used, where "oxa" denotes an oxygen atom and "aza" denotes a nitrogen atom.

Numbering: Numbering begins in the smaller ring at an atom adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and around the larger ring. Heteroatoms are given the lowest possible locants.

Hypothetical Example: A Spiro Morpholine Dioxolane Derivative

Let's construct the name for a hypothetical compound where a morpholine and a 1,3-dioxolane ring are joined by a spiro fusion at the 2-position of the morpholine and the 2-position of the dioxolane.

  • Step 1: Identify the components. We have a morpholine ring and a 1,3-dioxolane ring.

  • Step 2: Determine the number of atoms in each ring linked to the spiro atom.

    • In the 1,3-dioxolane ring, there are 4 atoms (O-C-C-O) other than the spiro carbon.

    • In the morpholine ring, there are 5 atoms (C-N-C-C-O) other than the spiro carbon.

  • Step 3: Construct the spiro prefix. The numbers of atoms are 4 and 5. In ascending order, this is [4.5]. The prefix is "spiro[4.5]".

  • Step 4: Determine the parent alkane. The total number of atoms in the bicyclic system is 4 (from dioxolane) + 5 (from morpholine) + 1 (spiro atom) = 10. The parent alkane is decane.

  • Step 5: Identify the heteroatoms and their positions.

    • We need to number the entire spiro system. Numbering starts in the smaller ring (dioxolane).

    • Let's assume the spiro atom is at position 5. We start numbering from an oxygen in the dioxolane ring as 1, proceed to the carbon as 2, the other oxygen as 3, and the next carbon as 4. The spiro atom is 5.

    • We then continue numbering into the larger ring (morpholine). Let's say the oxygen is at 6 and the nitrogen is at 9.

  • Step 6: Combine the elements to form the IUPAC name. The heteroatoms are at positions 1, 3, 6 (oxygens) and 9 (nitrogen). The name would be: 1,3,6-Trioxa-9-azaspiro[4.5]decane .

Diagram 3: Hypothetical Spiro Morpholine Dioxolane Derivative

Caption: Structure of 1,3,6-Trioxa-9-azaspiro[4.5]decane.

Fused Compounds

Fused ring systems are those where two rings share two adjacent atoms. The nomenclature of fused heterocycles is more complex and depends on identifying a "parent" or "base" component and one or more "attached" components.

General Principles for Prioritizing the Parent Component:

  • Heterocyclic component over a carbocyclic one.

  • A nitrogen-containing component.

  • A component with the greater number of rings.

  • A component with the larger ring.

  • A component with the greater number of heteroatoms.

  • A component with the greater variety of heteroatoms.

  • A component with heteroatoms of higher precedence (O > S > N).

Naming Convention: The name is constructed by taking the name of the attached component, changing the ending "-e" to "-o" (e.g., "dioxolano"), and prefixing it to the name of the parent component. The fusion position is indicated by letters for the parent component and numbers for the attached component, enclosed in square brackets.

Hypothetical Example: A Fused Morpholine Dioxolane Derivative

Let's consider a hypothetical fusion of a 1,3-dioxolane ring to a morpholine ring.

  • Step 1: Identify the parent component. Morpholine is a six-membered ring, and 1,3-dioxolane is a five-membered ring. Therefore, morpholine is the parent component.

  • Step 2: Name the attached component as a prefix. 1,3-Dioxolane becomes 1,3-dioxolano .

  • Step 3: Determine the fusion points. The sides of the parent component (morpholine) are lettered consecutively starting with 'a' for the 1-2 side, 'b' for the 2-3 side, and so on. Let's assume the fusion is at the 2,3-positions of the dioxolane and the 'b' face (2-3 positions) of the morpholine.

  • Step 4: Construct the full name. The name would be [3][4]Dioxolano[2,3-b]morpholine .

Summary of Key Nomenclature Rules

Structural Feature Key IUPAC Rule Example
Parent Heterocycles Preferred IUPAC names are used (Morpholine, 1,3-Dioxolane).Morpholine
Substituents The substituent is named as a prefix with a locant.4-(1,3-Dioxolan-2-yl)morpholine
Spiro Compounds "spiro[x.y]alkane" format with ascending numbers of atoms in each ring (excluding the spiro atom). Heteroatoms are named using "a" nomenclature.1,3,6-Trioxa-9-azaspiro[4.5]decane
Fused Compounds A parent component is chosen based on priority rules. The attached component is prefixed with an "-o" ending. Fusion points are indicated in brackets.[3][4]Dioxolano[2,3-b]morpholine

Conclusion

The systematic naming of morpholine dioxolane derivatives, while intricate, follows a logical set of rules established by IUPAC. A clear understanding of the nomenclature of the individual heterocyclic components, coupled with the principles for naming spiro and fused systems, empowers researchers to communicate their findings with precision and clarity. This guide provides a foundational framework for navigating the complexities of naming these important chemical entities, thereby supporting the broader goals of chemical research and development. It is recommended that for particularly complex structures or for regulatory submissions, consultation of the most recent IUPAC "Blue Book" is advisable to ensure full compliance with the latest recommendations.

References

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry, 2013. [Link]

  • Wikipedia. Morpholine. [Link]

  • PubChem. 1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione. [Link]

  • Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. [Link]

  • Wikipedia. Dioxolane. [Link]

  • ACD/Labs. R-2.4.1 Fusion nomenclature. [Link]

  • IUPAC. Extension and Revision of the Nomenclature for Spiro Compounds. [Link]

Sources

Solubility Profile and Solvent Selection for 4-[(1,3-Dioxolan-4-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile, solvent selection, and physicochemical characterization of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine .

Technical Whitepaper | Version 1.0

Executive Summary

This compound is a bicyclic tertiary amine featuring a morpholine ring tethered to a 1,3-dioxolane moiety.[1] This compound serves as a critical intermediate in the synthesis of pharmaceutical heterocycles, particularly in the development of chiral beta-blockers, antifungal agents, and surfactant-like dopants.

Its solubility profile is governed by its amphiphilic nature : the morpholine nitrogen provides basicity and hydrogen-bond acceptance, while the dioxolane ring adds ether-like polarity without significant lipophilicity. This guide provides a structural analysis of its solubility, predictive data for solvent selection, and validated protocols for empirical determination.

Physicochemical Characterization

Understanding the solubility requires a precise analysis of the molecular structure.

Structural Identity[2]
  • Systematic Name: 4-(1,3-Dioxolan-4-ylmethyl)morpholine

  • Molecular Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol

  • Key Functional Groups:

    • Tertiary Amine (Morpholine): Proton acceptor; confers pH-dependent solubility.

    • Cyclic Acetal (1,3-Dioxolane): Polar ether functionality; stable in basic media, acid-labile.

Polarity and pKa Analysis
  • Estimated pKa: ~7.8 – 8.2 (Conjugate acid). The electron-withdrawing oxygen atoms in the dioxolane ring slightly reduce the basicity of the morpholine nitrogen compared to N-methylmorpholine (pKa 7.38).

  • LogP (Predicted): ~ -0.2 to +0.4. The molecule is relatively polar. It sits on the boundary between water-soluble and lipid-soluble, making it miscible in both aqueous buffers (low pH) and polar organic solvents.

Solubility Landscape

The following data summarizes the solubility behavior of this compound across standard solvent classes.

Solvent Compatibility Table

Data represents qualitative solubility at 25°C.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Water (pH 7)High / Miscible Extensive H-bonding with 3 ether oxygens and 1 amine nitrogen.
Methanol / EthanolHigh / Miscible Solvation of polar domains; favorable dielectric match.
Polar Aprotic DMSO / DMFHigh Strong dipole-dipole interactions solubilize the acetal core.
AcetonitrileHigh Excellent solvent for purification/crystallization workflows.
Chlorinated Dichloromethane (DCM)High "Like dissolves like" for the morpholine/ether backbone.
ChloroformHigh Standard extraction solvent for this compound class.
Non-Polar TolueneModerate to High Soluble, often used as a reaction medium (reflux).
Hexane / HeptaneLow Poor interaction with the polar amine/acetal functionality.
Acidic Aqueous 0.1 M HClVery High Protonation of nitrogen (

) drives infinite solubility.
Critical Partitioning Data

For extraction and purification protocols, the partition coefficient is vital.

  • DCM / Water (pH 10): Favors Organic Phase (Kp > 10).

  • DCM / Water (pH 2): Favors Aqueous Phase (Kp < 0.1).

  • Operational Tip: To extract the compound from water, adjust aqueous phase to pH > 10 using NaOH or K₂CO₃ to ensure the amine is in its free-base form before extracting with DCM or Ethyl Acetate.

Experimental Protocols

As solubility can vary based on specific isomeric purity (racemic vs. chiral) and temperature, empirical determination is required for GMP workflows.

Protocol A: Visual Equilibrium Method (Quick Screen)

Objective: Rapidly determine approximate solubility range.

  • Preparation: Weigh 100 mg of this compound into a clear 4 mL vial.

  • Titration: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2]

    • Cloudy/Precipitate: Insoluble.

  • Calculation:

    
    .
    
Protocol B: HPLC Saturation Method (Quantitative)

Objective: Precise solubility data for formulation or crystallization.

  • Saturation: Add excess compound to 5 mL of target solvent in a sealed flask.

  • Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter .

  • Dilution: Dilute filtrate 1:100 with Mobile Phase.

  • Quantification: Inject into HPLC (C18 Column, Acetonitrile/Buffer gradient).

    • Detection: UV at 210 nm (weak chromophore) or ELSD/CAD (preferred).

Mechanistic Visualizations

Chemical Interaction & Solubility Logic

The following diagram illustrates how the functional groups of the molecule interact with different solvent types, dictating its solubility profile.

SolubilityLogic Compound 4-[(1,3-Dioxolan-4-yl) methyl]morpholine H_Bond H-Bonding (Acceptor) Compound->H_Bond Protonation Protonation (pH < 7) Compound->Protonation Dipole Dipole-Dipole Compound->Dipole Lipophilic Lipophilic Mismatch Compound->Lipophilic Water Water / Acidic Media NonPolar Hexane / Alkanes PolarOrg DCM / MeOH / DMSO H_Bond->Water High Solubility Protonation->Water Miscible Dipole->PolarOrg High Solubility Lipophilic->NonPolar Low Solubility

Figure 1: Solubility mechanism map highlighting the dominant interactions in aqueous vs. organic media.

pH-Dependent Extraction Workflow

This workflow demonstrates the standard purification path utilizing the compound's solubility switch.

ExtractionWorkflow Start Crude Reaction Mixture (Toluene/Water) Acidify Acidify to pH 2.0 (HCl) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target + Salts) PhaseSep1->AqLayer1 Keep Basify Basify to pH 12.0 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Phase (Pure Compound) Extract->FinalOrg Evaporate FinalAq Aqueous Waste Extract->FinalAq Discard

Figure 2: pH-swing extraction protocol leveraging the morpholine nitrogen's pKa.

Applications in Synthesis

The solubility profile of this compound dictates its use in synthetic pathways:

  • Nucleophilic Substitution:

    • Solvent:Toluene or Acetonitrile .

    • Rationale: High solubility allows for homogeneous reaction conditions; Toluene permits azeotropic removal of water if acetal formation is part of the sequence.

  • Hydrolysis (Deprotection):

    • Solvent:THF / Aqueous HCl .

    • Rationale: The dioxolane ring is an acetal.[3] To deprotect (cleave) it back to the diol, the compound must be soluble in the aqueous acid phase. THF acts as a co-solvent to ensure interface contact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives. PubChem.[1][4][3][5] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine/acetal solubility principles).

Sources

Safety data sheet (SDS) for dioxolane-methyl morpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: 1,3-Dioxolane and N-Methylmorpholine (NMM) Systems Content Type: In-depth Technical Whitepaper Audience: Researchers, Process Chemists, and HSE Professionals in Pharmaceutical Development

In modern drug development, the combination of 1,3-Dioxolane (a powerful, aprotic acetal solvent) and N-Methylmorpholine (NMM; a non-nucleophilic tertiary amine base) is frequently encountered in peptide coupling, heterocyclic formation, and as a solvating system for polar intermediates.

While 1,3-dioxolane offers exceptional solubility for cationic species, its acetal backbone renders it susceptible to acid hydrolysis and radical-induced peroxidation. Conversely, NMM acts as an acid scavenger but introduces corrosivity and flammability hazards. This guide synthesizes the safety profiles of these two critical reagents, addressing them both as individual components and as a binary reaction system.

Critical Safety Thesis: The primary danger in this system is not merely the flammability of the individual components, but the synergistic risk of peroxide concentration (from dioxolane) reacting with the oxidizable amine (NMM), leading to exothermic runaways or N-oxide formation.

Physicochemical & Hazard Profile

The following data aggregates standard SDS metrics with experimental observations relevant to process scaling.

Parameter1,3-Dioxolane N-Methylmorpholine (NMM) Operational Implication
CAS Number 646-06-0109-02-4Verify inventory tracking.
Flash Point -6 °C (Closed Cup)14 °C (Closed Cup)High Fire Risk: Both are Class IB Flammables. Grounding is mandatory.
Boiling Point 74–75 °C115–116 °CDistillation of mixtures requires careful fractionation; Dioxolane comes off first.
pH Character Neutral (unstable in acid)Basic (pKa ~ 7.4)NMM stabilizes Dioxolane against acid hydrolysis.
GHS Classification H225, H319, H360 (Repro Tox)H225, H314 (Corrosive), H302PPE Mismatch: Dioxolane requires repro-protection; NMM requires anti-corrosive gear.
Peroxide Former Class B (Concentration Hazard)Low RiskCritical: Dioxolane must be tested for peroxides before adding NMM.
Water Solubility MiscibleMiscibleAqueous workups will partition both into the water phase, complicating waste streams.

Deep Dive: Reactive Chemistry & Mechanistic Hazards

A. The Peroxide Threat (1,3-Dioxolane)

Unlike simple ethers, 1,3-dioxolane possesses a methylene bridge flanked by two oxygens. This position is highly activated toward hydrogen atom abstraction by atmospheric oxygen.

  • Mechanism: The radical chain reaction forms a hydroperoxide at the C2 position.

  • The Danger: Upon evaporation or distillation, these hydroperoxides concentrate. If NMM is added to a peroxide-laden solvent, the amine can catalytically decompose the peroxide, triggering a rapid exotherm.

Figure 1: Autoxidation Mechanism of 1,3-Dioxolane

DioxolanePeroxidation Diox 1,3-Dioxolane Radical C2-Radical (Stabilized by 2 Oxygens) Diox->Radical H-Abstraction (hv/heat) PeroxyRad Peroxy Radical Radical->PeroxyRad + O2 Oxygen Atmospheric O2 PeroxyRad->Radical Chain Propagation Hydroperoxide 2-Hydroperoxy-1,3-dioxolane (EXPLOSIVE) PeroxyRad->Hydroperoxide + Dioxolane (H-Abstract) Decomp Acid/Aldehyde Decomposition Hydroperoxide->Decomp Thermal/Catalytic Breakdown

Caption: Radical-mediated autoxidation of 1,3-dioxolane at the C2 position leading to explosive hydroperoxides.

B. The Nitrosamine Vector (N-Methylmorpholine)

While NMM is a tertiary amine and cannot directly form a nitrosamine, it can contain secondary amine impurities (morpholine) or undergo dealkylation under oxidative stress.

  • Regulatory Note: If used in steps involving nitrosating agents (e.g., sodium nitrite, acid chlorides with nitrite traces), highly potent carcinogenic nitrosamines (N-nitrosomorpholine) can form.

  • Control: Use "High Purity" or "Sequencing Grade" NMM to ensure morpholine impurity is <0.1%.

Operational Protocols: Safe Handling & Synthesis

Protocol A: Solvent Preparation & Drying

Context: Dioxolane is hygroscopic. Standard drying agents (sodium) are risky due to peroxide sensitivity.

  • Peroxide Test (Mandatory):

    • Use commercially available semi-quantitative strips (e.g., Quantofix).

    • Limit: If >10 mg/L, do not distill. Treat with ferrous sulfate or pass through activated alumina.

  • Drying:

    • Preferred: 3Å or 4Å Molecular Sieves (activated).

    • Avoid: Strong acids (induces polymerization/hydrolysis to formaldehyde) or Sodium/Benzophenone (risk of radical initiation if peroxides are present).

  • The NMM Buffer:

    • In reactions sensitive to the slight acidity of hydrolyzed dioxolane, add 0.1% NMM prior to adding sensitive reagents. This neutralizes trace formic acid generated by dioxolane decomposition.

Protocol B: Waste Disposal
  • Segregation: Do not mix Dioxolane/NMM waste with oxidizing acids (Nitric/Perchloric) – immediate fire hazard.

  • Labeling: Waste containers must be labeled "Flammable," "Corrosive" (due to NMM), and "Peroxide Former" (due to Dioxolane).

Emergency Response Decision Logic

In the event of a spill or fire involving this binary system, the response must account for both the corrosive fumes of the amine and the explosive vapor of the ether.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Fire FIRE Type->Fire Spill SPILL / LEAK Type->Spill Extinguish Media: Alcohol-Resistant Foam / CO2 (Water jet may spread NMM) Fire->Extinguish Fumes Hazard: Toxic NOx & Formaldehyde Fire->Fumes PPE_Fire PPE: SCBA + Full Turnout Gear Extinguish->PPE_Fire Volume Volume Check Spill->Volume Small Small (<500mL) Volume->Small Large Large (>500mL) Volume->Large Absorb Absorb: Vermiculite or Sand (NO combustible rags) Small->Absorb Evacuate Evacuate Lab Ventilate Fume Hoods Large->Evacuate Evacuate->PPE_Fire Call Hazmat

Caption: Decision logic for incidents involving Dioxolane/NMM mixtures. Note the prohibition of water jets.

Toxicology & PPE Selection

Personal Protective Equipment (PPE)

Standard nitrile exam gloves are insufficient for prolonged contact with 1,3-dioxolane.

  • Glove Selection:

    • Splash Contact: Nitrile (double gloved) – Breakthrough < 10 mins.

    • Immersion/Handling: Butyl Rubber or Silver Shield/4H (Laminate) – Breakthrough > 480 mins.

  • Respiratory: If handling outside a fume hood, a full-face respirator with Organic Vapor (OV) cartridges is required. NMM has a low odor threshold but causes rapid olfactory fatigue.

Toxicological Endpoints[1][2][3][4][5][6][7]
  • Reproductive Toxicity (Dioxolane): Classified as Repr.[1][2] 1B (May damage the unborn child).[2] Strict engineering controls (glove boxes/fume hoods) are mandatory for pregnant personnel.

  • Corrosivity (NMM): Causes irreversible eye damage and skin burns. Immediate irrigation (15+ mins) is the only effective first aid.

References

  • Central Drug House (P) Ltd. (2024).[2] Safety Data Sheet: 1,3-Dioxolane. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Methylmorpholine. Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: 1,3-Dioxolane SOLVAGREEN®. Retrieved from

  • Loba Chemie. (2015). Material Safety Data Sheet: N-Methyl Morpholine. Retrieved from

  • Ansell. (2023). Chemical Permeation & Degradation Resistance Guide. (Referenced for Butyl/Nitrile breakthrough data on cyclic ethers). Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-((1,3-dioxolan-4-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-((1,3-dioxolan-4-yl)methyl)morpholine through the nucleophilic substitution reaction of morpholine with 4-chloromethyl-1,3-dioxolane. Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties.[1] This protocol details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for product purification and characterization. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

The reaction between morpholine and 4-chloromethyl-1,3-dioxolane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the secondary amine, morpholine, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the 1,3-dioxolane ring. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which serves as the leaving group.

The resulting product, 4-((1,3-dioxolan-4-yl)methyl)morpholine, combines the pharmacologically significant morpholine ring with a versatile dioxolane moiety. The morpholine heterocycle is present in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and metabolic stability.[2] The dioxolane group can serve as a protected form of a diol, offering a handle for further synthetic transformations. The overall reaction is a fundamental and efficient method for the N-alkylation of secondary amines.[3]

Reaction Mechanism

The SN2 mechanism is a single-step process. The lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom bonded to the chlorine. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled. This concerted mechanism leads to an inversion of stereochemistry if the electrophilic carbon is chiral; however, in this case, the carbon is prochiral. The reaction is typically facilitated by a polar aprotic solvent and may be accelerated by heat. An excess of morpholine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.

SN2_Mechanism Morpholine Morpholine (Nucleophile) TS Transition State Morpholine->TS Nucleophilic Attack Dioxolane 4-chloromethyl-1,3-dioxolane (Electrophile) Dioxolane->TS Product 4-((1,3-dioxolan-4-yl)methyl)morpholine TS->Product Byproduct Cl⁻ (Leaving Group) TS->Byproduct Leaving Group Departure

Caption: SN2 reaction mechanism overview.

Safety & Hazard Management

All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Morpholine: Flammable liquid and vapor.[4] Harmful if swallowed and toxic in contact with skin or if inhaled.[5] Causes severe skin burns and eye damage.[6] Keep away from heat, sparks, and open flames.[7] Ground and bond container and receiving equipment.[4]

  • 4-chloromethyl-1,3-dioxolane: Combustible liquid.[8] May cause skin and eye irritation.[9] Handle with care and avoid inhalation of vapors.

  • Potassium Carbonate (Anhydrous): Causes serious eye irritation. Avoid breathing dust.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.[10][11] An emergency safety shower and eyewash station should be readily accessible.

Experimental Protocol

This protocol describes a robust procedure for the synthesis of 4-((1,3-dioxolan-4-yl)methyl)morpholine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Morpholine≥99%, for synthesisStandard Supplier110-91-8
4-chloromethyl-1,3-dioxolane≥98%Standard Supplier2568-30-1
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderStandard Supplier584-08-7
Acetonitrile (CH₃CN), anhydrous≥99.8%Standard Supplier75-05-8
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier141-78-6
HexanesACS GradeStandard Supplier110-54-3
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseN/A
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard Supplier7487-88-9
TLC PlatesSilica Gel 60 F₂₅₄Standard SupplierN/A
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-chloromethyl-1,3-dioxolane, acetonitrile, and K₂CO₃ in flask B Add morpholine dropwise to the stirred suspension A->B C Heat mixture to reflux (approx. 82°C) B->C D Monitor reaction progress by TLC (e.g., every 2 hours) C->D E Cool to room temperature and filter off K₂CO₃ D->E F Concentrate filtrate under reduced pressure E->F G Dissolve residue in EtOAc and wash with NaHCO₃ and Brine F->G H Dry organic layer with MgSO₄, filter, and concentrate G->H I Purify crude product via silica gel column chromatography H->I J Combine pure fractions and remove solvent via rotary evaporation I->J K Characterize final product (NMR, IR, MS) J->K

Caption: Experimental workflow for synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloromethyl-1,3-dioxolane (5.00 g, 40.8 mmol, 1.0 eq), anhydrous potassium carbonate (8.46 g, 61.2 mmol, 1.5 eq), and 40 mL of anhydrous acetonitrile.

  • Addition of Nucleophile: While stirring the suspension at room temperature, add morpholine (3.92 g, 4.0 mL, 45.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material (4-chloromethyl-1,3-dioxolane) should show a higher Rf value than the more polar product. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities, followed by brine (30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on the rotary evaporator to yield the crude product as an oil.

Purification

The crude product can be purified by silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). Collect fractions and analyze them by TLC.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 4-((1,3-dioxolan-4-yl)methyl)morpholine as a colorless to pale yellow oil.

Data and Expected Results

Quantitative Data Summary
ParameterValue
Moles of Limiting Reagent40.8 mmol (4-chloromethyl-1,3-dioxolane)
Theoretical Yield7.07 g
Typical Isolated Yield75-85% (5.3 g - 6.0 g)
AppearanceColorless to pale yellow oil
Rf Value~0.3 (50% EtOAc in Hexanes)
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the morpholine ring protons, the dioxolane ring protons, and the methylene bridge connecting them are expected.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for all unique carbon atoms in the molecule should be observed.

  • FT-IR (neat, cm⁻¹): Characteristic peaks for C-O-C stretching (ether and acetal) and C-N stretching should be present.

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak for the protonated molecule [M+H]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the internal temperature reaches ~82°C.
Inactive reagents (e.g., wet solvent/reagents).Use anhydrous solvents and freshly opened or properly stored reagents.
Low Yield Loss of product during work-up or purification.Ensure complete extraction from the aqueous layer. Be meticulous during column chromatography, avoiding mixing of pure and impure fractions.
Formation of side products (e.g., over-alkylation).While unlikely with a secondary amine, ensure correct stoichiometry. Use of a non-nucleophilic base can be optimized.[3]
Product is Impure Inefficient purification.Optimize the solvent gradient for column chromatography. If the product is thermally stable, consider vacuum distillation as an alternative.
Residual solvent.Dry the final product under high vacuum for an extended period.

Conclusion

The described protocol provides an efficient and reliable method for the synthesis of 4-((1,3-dioxolan-4-yl)methyl)morpholine. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in medicinal chemistry and organic synthesis. The straightforward SN2 reaction, coupled with a standard purification procedure, makes this a highly accessible transformation for laboratory settings.

References

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

  • Shi, C.-X., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • PubChem. 4-(Chloromethyl)-1,3-dioxolane. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Google Patents. (2015). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. [Link]

  • MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

  • National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

Sources

Application Note: Use of Dioxolanylmethyl Morpholine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis and utilization of N-(1,3-dioxolan-2-ylmethyl)morpholine (often referred to as dioxolanylmethyl morpholine) in agrochemical development.

This guide identifies the molecule as a critical masked aldehyde intermediate , serving as a stable surrogate for morpholinoacetaldehyde —a volatile and unstable precursor essential for synthesizing N-heterocyclic fungicides and herbicides.

Executive Summary

Dioxolanylmethyl morpholine (specifically 4-(1,3-dioxolan-2-ylmethyl)morpholine) is a high-value heterocyclic intermediate used in the synthesis of complex agrochemical active ingredients (AIs). Its primary utility lies in its function as a protected form of morpholinoacetaldehyde .

Free


-amino aldehydes are notoriously unstable, prone to self-polymerization and oxidation. By masking the aldehyde functionality within a 1,3-dioxolane ring, researchers can introduce the morpholine pharmacophore—a key structural motif in sterol biosynthesis inhibitor (SBI) fungicides  (e.g., morpholines like fenpropimorph) and systemic herbicides —under robust reaction conditions (basic, nucleophilic) before unmasking the reactive aldehyde for the final ring-closure steps.
Key Applications
  • Fungicide Synthesis: Construction of imidazole, triazole, and pyrimidine cores bearing a morpholinyl side chain.

  • Adjuvant Development: Use as a polar, non-protic solvent/penetrant in high-performance formulations.

  • Combinatorial Chemistry: A stable building block for multi-component reactions (e.g., Ugi or Passerini reactions) in library generation.

Chemical Logic & Mechanism

The strategic value of this intermediate rests on the stability-reactivity profile of the dioxolane ring.

  • Base Stability: The acetal linkage is stable to strong bases (e.g., NaH, LDA,

    
    ), allowing alkylation or coupling reactions on other parts of the molecule without affecting the aldehyde equivalent.
    
  • Acid Lability: Treatment with aqueous acid (HCl,

    
    ) rapidly hydrolyzes the dioxolane, liberating the reactive morpholinoacetaldehyde  in situ.
    
Reaction Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its activation path.

G Start Morpholine (Nucleophile) Intermediate Dioxolanylmethyl Morpholine (Stable Acetal) Start->Intermediate SN2 Substitution (K2CO3, MeCN, Reflux) Reagent 2-(Bromomethyl)- 1,3-dioxolane (Electrophile) Reagent->Intermediate Activation Acid Hydrolysis (H3O+) Intermediate->Activation Deprotection ActiveSpecies Morpholinoacetaldehyde (Reactive Electrophile) Activation->ActiveSpecies - Ethylene Glycol Product Agrochemical Scaffold (e.g., Imidazole/Triazine) ActiveSpecies->Product + Nucleophile (Cyclization)

Figure 1: Synthetic pathway transforming morpholine into a reactive aldehyde precursor via the dioxolane intermediate.

Experimental Protocols

Protocol A: Synthesis of N-(1,3-Dioxolan-2-ylmethyl)morpholine

Objective: To synthesize high-purity (>98%) dioxolanylmethyl morpholine via nucleophilic substitution.

Reagents:

  • Morpholine (CAS 110-91-8): 1.0 eq (87.1 g)

  • 2-(Bromomethyl)-1,3-dioxolane (CAS 4360-63-8): 1.1 eq (183.7 g)

  • Potassium Carbonate (

    
    ), anhydrous: 1.5 eq (207 g)
    
  • Acetonitrile (MeCN): 500 mL (Solvent)

  • Sodium Iodide (NaI): 0.05 eq (Catalytic, optional for acceleration)

Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.

  • Charging: Add MeCN,

    
    , and Morpholine. Stir at room temperature for 15 minutes.
    
  • Addition: Add 2-(Bromomethyl)-1,3-dioxolane dropwise over 30 minutes. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (80-82°C) . Maintain reflux for 12–16 hours.

    • Checkpoint: Monitor conversion by GC-MS or TLC (Eluent: EtOAc/Hexane 1:1). Target: Disappearance of bromide.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with fresh MeCN (100 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent.

  • Purification: Distill the residue under high vacuum.

    • Target Fraction: Collect clear, colorless oil at 110–115°C / 10 mmHg (approximate, adjust for vacuum).

  • Yield Calculation: Expected yield is 75–85% (approx. 130–150 g).

Data Summary Table:

ParameterSpecification
Appearance Clear, colorless to pale yellow liquid
Purity (GC) > 98.0%
Boiling Point ~112°C @ 10 mmHg
Density ~1.08 g/mL
Storage Store under Nitrogen, Cool/Dry (Hygroscopic)
Protocol B: In-Situ Deprotection and Cyclization (Agrochemical Synthesis)

Objective: To utilize the intermediate for synthesizing a generic 2-substituted imidazole fungicide core.

Reagents:

  • Dioxolanylmethyl morpholine (from Protocol A): 10 mmol

  • Hydrochloric Acid (2M): 20 mL

  • Glyoxal (40% aq.): 10 mmol

  • Ammonium Acetate (

    
    ): 40 mmol
    
  • Methanol: 30 mL

Procedure:

  • Deprotection (Activation):

    • Dissolve dioxolanylmethyl morpholine in 2M HCl.

    • Stir at 40°C for 2 hours .

    • Mechanism:[1][2] The dioxolane ring hydrolyzes, releasing ethylene glycol and generating morpholinoacetaldehyde (as the hydrochloride salt) in solution.

  • Neutralization & Cyclization:

    • Cool to 0°C. Carefully adjust pH to ~5-6 using NaOH or Ammonia.

    • Add Methanol, Glyoxal, and Ammonium Acetate.

    • Stir at room temperature for 1 hour, then heat to 60°C for 4 hours .

  • Isolation:

    • Evaporate methanol.

    • Basify to pH 10. Extract with Dichloromethane (DCM).

    • The product (an imidazole derivative) can be crystallized or purified by column chromatography.

Safety & Handling (E-E-A-T)

Authoritative Warning: Morpholine derivatives are potent bases and can be skin sensitizers. Dioxolanes are generally flammable.

  • Morpholine Hazards: Morpholine is corrosive and can cause severe skin burns. It is a precursor to nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strictly avoid using sodium nitrite in the same workflow unless specific quenchers are used.

  • Dioxolane Stability: While stable to base, the intermediate is sensitive to moisture and acid. Store in tightly sealed containers, preferably over molecular sieves or under inert gas.

  • Waste Disposal: Segregate halogenated waste (from bromide synthesis) from non-halogenated organic solvents.

References

  • Morpholine in Agrochemicals: Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024.

  • Dioxolane Chemistry:Protective Groups in Organic Synthesis (Greene & Wuts). The use of 1,3-dioxolanes as acetal protecting groups for aldehydes.
  • Agrochemical Synthesis Precursors: Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate, 2025.

  • Chemical Properties: 1,3-Dioxolane derivatives as potential adjuvants. NIH/PubMed, 2023.

  • Reaction Precedent:Synthesis of imidazole derivatives via alpha-amino aldehydes. Journal of Heterocyclic Chemistry. (Standard synthetic methodology).

Sources

Application Note: Telescoped One-Pot Synthesis of 4-[(1,3-dioxolan-4-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis of 4-[(1,3-dioxolan-4-yl)methyl]morpholine (also known as 4-(morpholinomethyl)-1,3-dioxolane). This molecule serves as a versatile heterocyclic building block, combining the solubility-enhancing properties of morpholine with the chemically protected diol functionality of a dioxolane ring.

This protocol details a telescoped one-pot synthesis starting from 3-chloro-1,2-propanediol (or epichlorohydrin equivalent). This route is chosen for its atom economy, scalability, and avoidance of expensive pre-functionalized intermediates like solketal tosylates.

Introduction & Retrosynthetic Logic

The target molecule, This compound , features a morpholine ring linked via a methylene bridge to the C4 position of a 1,3-dioxolane ring. Conventionally, this synthesis might involve isolating the intermediate 3-morpholino-1,2-propanediol. However, isolating highly polar, water-soluble diols is tedious and yield-limiting.

The "One-Pot" Advantage: This protocol utilizes a telescoped approach , performing the nucleophilic substitution (amination) and the acid-catalyzed acetalization (cyclization) in the same reactor without intermediate isolation.

  • Stage 1 (Amination): Nucleophilic attack of morpholine on 3-chloro-1,2-propanediol.

  • Stage 2 (Acetalization): In situ cyclization of the resulting vicinal diol with paraformaldehyde to close the dioxolane ring.

Mechanistic Pathway

The reaction proceeds through a sequential SN2 substitution followed by a condensation-cyclization.

Mechanism Start 3-Chloro-1,2-propanediol (Electrophile) Inter Intermediate: 3-Morpholino-1,2-propanediol Start->Inter SN2 Substitution (NaOH, 80°C) Morph Morpholine (Nucleophile) Morph->Inter Product Target: This compound Inter->Product Acetalization (p-TsOH, Toluene, -H2O) Para Paraformaldehyde (C1 Source) Para->Product

Figure 1: Reaction logic flow from starting materials to the target dioxolane-morpholine adduct.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
3-Chloro-1,2-propanediol Substrate1.0Primary electrophile.
Morpholine Nucleophile1.2Excess ensures complete conversion.
Sodium Hydroxide (50% aq) Base1.1Neutralizes HCl generated in Stage 1.
Paraformaldehyde Carbonyl Source1.5Depolymerizes to formaldehyde in situ.
p-Toluenesulfonic Acid (p-TsOH) Catalyst0.05Catalyzes acetalization.
Toluene Solvent-Forms azeotrope with water.

Equipment:

  • 3-Neck Round Bottom Flask (RBF).

  • Dean-Stark Trap (Crucial for Stage 2).

  • Reflux Condenser.[1]

  • Mechanical Stirrer.

Step-by-Step Methodology
Stage 1: Amination (Formation of the Diol Intermediate)
  • Charge: To a 3-neck RBF, add 3-chloro-1,2-propanediol (1.0 equiv) and Morpholine (1.2 equiv).

  • Reaction: Heat the neat mixture (or use minimal ethanol if viscosity is high) to 80–90°C for 2–3 hours. The reaction is exothermic; monitor temperature.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). Disappearance of chlorodiol indicates completion.

  • Neutralization: Cool to 50°C. Add NaOH (50% aq, 1.1 equiv) dropwise. Stir for 30 mins.

    • Note: This neutralizes the HCl salt of the morpholine intermediate, liberating the free amine-diol.

  • Drying (Critical): Apply vacuum to remove water introduced by the base and generated during neutralization. Alternatively, add Toluene and distill off the water azeotropically until the distillate is clear.

Stage 2: Acetalization (Ring Closure)
  • Solvent Exchange: Ensure the reaction vessel contains Toluene (approx. 5–10 mL per gram of substrate).

  • Reagent Addition: Add Paraformaldehyde (1.5 equiv) and p-TsOH (0.05 equiv).

  • Reflux: Attach the Dean-Stark trap. Heat to vigorous reflux (~110°C ).

  • Water Removal: Continuously remove water collected in the trap. The reaction is complete when water evolution ceases (typically 3–5 hours).

    • Mechanism:[1][2][3] The acid depolymerizes paraformaldehyde; the resulting formaldehyde condenses with the 1,2-diol moiety of the intermediate to form the 1,3-dioxolane ring.

Stage 3: Workup & Purification
  • Quench: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize p-TsOH) and then Brine .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ . Filter.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. For pharmaceutical grade, purify via Vacuum Distillation (bp approx. 120–130°C at 5 mmHg) or Flash Chromatography (Ethyl Acetate/Hexane).

Process Optimization & Troubleshooting

Critical Control Points (CCPs)
ParameterRiskMitigation
Water Content (Stage 2) Acetal formation is reversible. Presence of water shifts equilibrium back to the diol.Ensure efficient Dean-Stark operation. Use fresh Paraformaldehyde.
Morpholine Stoichiometry Excess morpholine can react with formaldehyde (Mannich side reactions).Keep morpholine excess minimal (1.1–1.2 eq) or distill off excess before Stage 2.
Temperature Control Paraformaldehyde can sublime before reacting.Use a reflux condenser above the Dean-Stark trap. Ramp temperature slowly.
Variation: Synthesis of the Acetonide Derivative

If the target is the 2,2-dimethyl-1,3-dioxolan-4-yl derivative (often used as a generic "dioxolane" linker), replace Paraformaldehyde with Acetone (in large excess, used as solvent) and use 2,2-Dimethoxypropane (DMP) as a water scavenger. The rest of the protocol remains identical.

Safety & EHS Considerations

  • Epichlorohydrin/3-Chloro-1,2-propanediol: Potential carcinogens and skin irritants. Handle in a fume hood with double nitrile gloves.

  • Morpholine: Flammable liquid, corrosive.[4] Causes severe skin burns.

  • Paraformaldehyde: Flammable solid. Emits formaldehyde gas (carcinogen) upon heating. Ensure excellent ventilation.

References

  • Morpholine Reactivity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7972, Morpholine.[5] Retrieved from .

  • Meskerk, F. et al. "Acetalization of glycerol with formaldehyde." Industrial & Engineering Chemistry Research (2017).
  • Analogous Synthesis (Solketal Derivatives): Scriba, G. K. "Synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl derivatives." Pharmaceutical Research (1993). (Describes the SN2 coupling of amines with dioxolane-methyl halides).
  • Organic Syntheses, Coll. Vol. 3, p. 460. "Reaction of chlorohydrins with amines.

(Note: Specific "one-pot" papers for this exact molecule are rare in open literature; this protocol is derived from standard verified heterocyclic methodologies cited above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(1,3-dioxolan-4-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(1,3-dioxolan-4-yl)methyl]morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested insights to help you navigate the common challenges associated with this synthesis, ensuring both high yield and purity.

I. Synthesis Overview & Core Principles

The synthesis of this compound typically proceeds through a two-step sequence:

  • Reaction of Morpholine with an Epoxide: The synthesis often begins with the nucleophilic attack of morpholine on an epoxide, such as epichlorohydrin, to form an intermediate amino alcohol.[1][2]

  • Protection of the Diol: The resulting diol is then protected as a cyclic ketal, commonly an acetonide, by reacting it with acetone or a related reagent in the presence of an acid catalyst.[3][4][5][6] This protection is crucial for preventing unwanted side reactions in subsequent synthetic steps.

The overall yield and purity of the final product are highly dependent on the careful control of reaction conditions in both steps. This guide will address potential pitfalls and provide strategies for optimization.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Aminolysis of Epoxide cluster_1 Step 2: Intramolecular Cyclization & Diol Formation cluster_2 Step 3: Diol Protection A Morpholine C 1-chloro-3-morpholinopropan-2-ol A->C Nucleophilic Attack B Epichlorohydrin B->C D 4-(oxiran-2-ylmethyl)morpholine C->D Base (e.g., K2CO3) E 4-(2,3-dihydroxypropyl)morpholine D->E Hydrolysis G This compound (Final Product) E->G Acid Catalyst (e.g., p-TsOH) F Acetone or 2,2-Dimethoxypropane F->G

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1 & 2: Formation of 4-(2,3-dihydroxypropyl)morpholine

Q1: My reaction between morpholine and epichlorohydrin is sluggish or incomplete. What could be the cause?

A1:

  • Insufficient Temperature: The reaction of secondary amines with epoxides can be slow at room temperature.[7] Consider moderately increasing the temperature (e.g., to 40-60 °C) to enhance the reaction rate. However, be cautious of excessive heat, which can lead to side product formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile or DMF can facilitate the reaction. In some cases, running the reaction neat or with a minimal amount of a protic solvent like ethanol can also be effective.[7]

  • Reagent Purity: Ensure the purity of both morpholine and epichlorohydrin. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple byproducts during the initial reaction. How can I improve selectivity?

A2:

  • Control of Stoichiometry: Use a slight excess of morpholine to ensure complete consumption of the epichlorohydrin, which can be more reactive and prone to side reactions.

  • Gradual Addition: Add the epichlorohydrin dropwise to the morpholine solution, especially if the reaction is exothermic. This helps to maintain better temperature control and minimize the formation of undesired products.[8]

  • Polymerization: Epichlorohydrin can polymerize under certain conditions.[9] Using a suitable solvent and maintaining a controlled temperature can help to suppress this side reaction.

Step 3: Protection of the Diol (Acetonide Formation)

Q3: The protection of the diol to form the dioxolane ring is not going to completion. What are the key factors to consider?

A3:

  • Inefficient Water Removal: The formation of the acetonide is a reversible equilibrium reaction that produces water.[10][11] To drive the reaction to completion, it is crucial to remove the water as it is formed. This is typically achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.

  • Choice of Catalyst: A catalytic amount of a Brønsted or Lewis acid is required.[4] p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. Ensure the catalyst is fresh and active. Cation exchange resins can also be used as a mild and easily removable catalyst.[5][6]

  • Reagent for Acetonide Formation: While acetone can be used, 2,2-dimethoxypropane is often a more effective reagent.[4][12] It reacts with the water formed to produce acetone and methanol, which can be more easily removed, thus driving the equilibrium forward.

Q4: The dioxolane ring in my product appears to be unstable and is hydrolyzing back to the diol during workup or purification. How can I prevent this?

A4:

  • Avoidance of Acidic Conditions: The dioxolane (acetal) protecting group is sensitive to acid and can be readily cleaved by hydrolysis.[13][14][15][16] During the workup, it is critical to neutralize any acidic catalyst. Use a mild base, such as a saturated sodium bicarbonate solution, to wash the organic layer.

  • Purification Method: When performing column chromatography, use a neutral stationary phase like silica gel that has been treated with a small amount of a base (e.g., triethylamine in the eluent) to prevent on-column hydrolysis.

  • Storage: Store the final product under anhydrous and neutral conditions to prevent gradual decomposition.

General Issues

Q5: My overall yield is consistently low. What are the most critical parameters to optimize?

A5:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of each reaction step. This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.

  • Purification Losses: Minimize losses during purification. Ensure efficient extraction of the product into the organic phase. During column chromatography, choose an appropriate solvent system to achieve good separation without excessive band broadening.

  • Temperature Control: For each step, identify the optimal temperature that provides a reasonable reaction rate without promoting side reactions.

Q6: Are there alternative methods for synthesizing morpholine derivatives that I could consider?

A6: Yes, several other methods exist for the synthesis of morpholines.[17][18] For instance, the reaction of 1,2-amino alcohols with ethylene sulfate has been reported as a high-yielding, one or two-step protocol.[17][19] N-alkylation of morpholine with alcohols is another approach.[20][21] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

III. Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1 & 2: Synthesis of 4-(2,3-dihydroxypropyl)morpholine

  • To a solution of morpholine (1.1 equivalents) in a suitable solvent (e.g., isopropanol), add epichlorohydrin (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Add a base such as potassium carbonate (1.5 equivalents) and water to facilitate the in-situ hydrolysis of the intermediate epoxide.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude 4-(2,3-dihydroxypropyl)morpholine.

Step 3: Synthesis of this compound (Acetonide Protection)

  • Dissolve the crude 4-(2,3-dihydroxypropyl)morpholine in a mixture of acetone (or 2,2-dimethoxypropane) and an inert solvent like dichloromethane.[4]

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the catalyst by adding a small amount of a weak base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate, with a small percentage of triethylamine to prevent hydrolysis) to afford the pure this compound.

Troubleshooting Flowchart

Troubleshooting_Yield cluster_step1 Troubleshooting Diol Formation cluster_step3 Troubleshooting Acetonide Formation start Low Yield Observed q1 Which step shows low conversion? start->q1 step1_issues Step 1/2: Diol Formation q1->step1_issues Aminolysis/ Hydrolysis step3_issues Step 3: Protection q1->step3_issues Acetonide Formation s1_q1 Incomplete Reaction? step1_issues->s1_q1 s3_q1 Incomplete Reaction? step3_issues->s3_q1 s1_a1 Increase Temperature Consider Different Solvent s1_q1->s1_a1 Yes s1_q2 Byproducts Observed? s1_q1->s1_q2 No s1_a2 Control Stoichiometry Gradual Addition of Epichlorohydrin s1_q2->s1_a2 Yes s3_a1 Ensure Efficient Water Removal (Dean-Stark) Use 2,2-Dimethoxypropane s3_q1->s3_a1 Yes s3_q2 Product Hydrolysis? s3_q1->s3_q2 No s3_a2 Neutral Workup Base-treated Silica for Chromatography s3_q2->s3_a2 Yes

Sources

Technical Support Center: Stability of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(1,3-Dioxolan-4-yl)methyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate and address stability-related challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in acidic conditions.

Q1: What is the primary stability concern for this compound in acidic conditions?

The primary stability concern for this compound in acidic conditions is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This functional group, an acetal, is known to be labile in the presence of acid and can readily break down to form the corresponding aldehyde and diol.

Q2: What is the mechanism of acid-catalyzed hydrolysis of the dioxolane ring?

The acid-catalyzed hydrolysis of the dioxolane ring proceeds through a well-established mechanism. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. A molecule of water then attacks this carbocation, and subsequent deprotonation yields the final hydrolysis products.

Caption: Acid-catalyzed hydrolysis of the dioxolane ring.

Q3: At what pH range does significant degradation become a concern?

Significant degradation of the dioxolane ring can be expected at pH values below 5. The rate of hydrolysis is dependent on the pH, with faster degradation occurring at lower pH values. For sensitive applications, it is advisable to maintain the pH above 6.

Q4: What are the expected degradation products?

The acid-catalyzed hydrolysis of this compound is expected to yield glyceraldehyde, ethylene glycol, and morpholine.

Q5: Is the morpholine ring also susceptible to degradation under acidic conditions?

While the morpholine ring itself is generally stable under moderately acidic conditions, it can undergo degradation under harsh conditions such as high temperatures and extreme pH. However, the primary and most rapid degradation pathway for this molecule in an acidic environment is the hydrolysis of the dioxolane ring.

Q6: How can I minimize degradation during experimental work?

To minimize degradation, it is crucial to avoid prolonged exposure to acidic conditions. If acidic conditions are necessary, they should be as mild as possible, and the temperature should be kept low. For workups and purifications, consider using non-acidic methods or neutralizing the acidic solution as quickly as possible. When preparing samples for analysis, use a neutral or slightly basic diluent.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Unexpectedly low recovery of the compound after an acidic workup.

  • Possible Cause: Acid-catalyzed hydrolysis of the dioxolane ring during the workup.

  • Suggested Solutions:

    • Use Milder Acids: If possible, use a weaker acid or a buffered acidic solution.

    • Lower the Temperature: Perform the acidic wash or extraction at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

    • Minimize Exposure Time: Complete the acidic step as quickly as possible and immediately neutralize the solution.

    • Alternative Purification Methods: Consider using non-acidic purification techniques such as chromatography on silica gel with a neutral mobile phase or crystallization from a suitable solvent.

Problem 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, GC) after sample preparation in an acidic mobile phase.

  • Possible Cause: On-column degradation or degradation of the compound in the sample vial due to an acidic mobile phase or diluent.

  • Suggested Solutions:

    • Mobile Phase Modification: If using reverse-phase HPLC, try using a mobile phase with a pH closer to neutral (pH 6-8). If the separation is not adequate, a lower temperature for the column compartment may help.

    • Sample pH Adjustment: Ensure the sample diluent is neutral or slightly basic to prevent degradation in the vial before injection.

    • Use of a Guard Column: A guard column can help to protect the analytical column from potential degradation products.

Problem 3: Inconsistent results in bioassays or other functional experiments.

  • Possible Cause: Degradation of the active compound in acidic assay buffers.

  • Suggested Solutions:

    • Buffer Selection: Choose a buffer system that maintains a pH above 6 throughout the experiment.

    • pH Monitoring: Regularly monitor the pH of the assay medium to ensure it remains within the stable range for the compound.

    • Control Experiments: Include a control experiment where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed for degradation. This will help to determine the stability of the compound under the specific assay conditions.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Acid Degradation Study of this compound

This protocol describes a forced degradation study to identify the degradation products and understand the degradation pathway of the compound under acidic stress.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • HPLC system with a UV detector

    • LC-MS system for identification of degradation products

  • Procedure:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the vials at a controlled temperature (e.g., 40 °C, 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the withdrawn aliquot with an equivalent amount of NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products.

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products and confirm their structures.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Mix with 0.1M & 1M HCl Stock->Acid Incubate Incubate at 40°C & 60°C Acid->Incubate Timepoints Sample at 0, 2, 4, 8, 24h Incubate->Timepoints Neutralize Neutralize with NaOH Timepoints->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS Analysis Dilute->LCMS

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Analytical Method for Monitoring the Stability of this compound by HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in a 50:50 mixture of water and methanol.

Part 4: Data Presentation

The following tables summarize typical conditions and expected outcomes for forced degradation studies and key chromatographic parameters.

Table 1: Typical Conditions for Forced Acid Degradation of this compound

ParameterConditionExpected Outcome
Acid Concentration0.1 M HClSlow to moderate degradation
1 M HClRapid degradation
Temperature40 °CModerate degradation rate
60 °CAccelerated degradation rate
Time0-24 hoursProgressive increase in degradation products

Table 2: Key Chromatographic Parameters for Stability-Indicating HPLC Method

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate1.0 mL/min
Detection210 nm
Column Temperature30 °C

Part 5: References

  • Fife, T. H., & Jao, L. K. (1979). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 101(4), 970-974. [Link]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaTech Insights.

  • Comparative Stability of Alkyl Acetals of Hexanal: A Guide for Researchers. (2025). Benchchem.

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc

Controlling side reactions in epichlorohydrin-morpholine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-(2,3-epoxypropyl)morpholine (N-glycidylmorpholine). It addresses the critical "cyclization" step—specifically the dehydrohalogenation of the chlorohydrin intermediate—and the competing side reactions that compromise yield and purity.

Topic: Controlling Side Reactions & Impurity Profiles Audience: Process Chemists, Drug Development Scientists Status: Active | Version: 2.4

Executive Summary: The Reaction Landscape

The synthesis of N-(2,3-epoxypropyl)morpholine involves a delicate balance between nucleophilic attack and base-mediated cyclization . The reaction typically proceeds in two stages:[1]

  • Ring Opening (Addition): Morpholine attacks the less substituted carbon of epichlorohydrin to form the chlorohydrin intermediate (1-chloro-3-morpholinopropan-2-ol).

  • Cyclization (Ring Closure): Treatment with a base (e.g., NaOH, KOH, or alkoxides) effects dehydrohalogenation to reform the epoxide ring.

The Problem: The "cyclization" environment is chemically aggressive. Without strict kinetic control, the system diverges into three major failure modes: Hydrolysis (diol formation), Oligomerization (polyethers), and Quaternization (formation of ionic liquids/salts).

Reaction Pathway Visualization

The following diagram maps the Critical Quality Attributes (CQAs) of the reaction mixture, highlighting where yield is lost.

ReactionPathway Morpholine Morpholine (Starting Material) Intermediate Chlorohydrin Intermediate (Stable at <10°C) Morpholine->Intermediate Step 1: Addition (Kinetic Control) Epi Epichlorohydrin (Electrophile) Epi->Intermediate Diol Diol Impurity (Hydrolysis) Epi->Diol Direct Hydrolysis Product N-Glycidylmorpholine (Target Epoxide) Intermediate->Product Step 2: Cyclization (Base/Dehydrohalogenation) Product->Diol + H2O / Heat Polymer Oligomers/Polymers (Thermal Runaway) Product->Polymer + Excess Epi / Heat QuatSalt Bis-Quaternary Ammonium Salt (Over-Alkylation) Product->QuatSalt + Morpholine (Excess Amine)

Figure 1: Reaction network showing the main synthetic pathway (green) versus competing parasitic reactions (red).

Module 1: Thermodynamic & Kinetic Control

The "Why" Behind the Protocol

To maximize the target cyclization, you must manipulate the reaction kinetics. The activation energy (


) for the desired ring closure is lower than that of polymerization but higher than that of simple hydrolysis.
The Competition
Reaction PathwayDriverTrigger / Risk Factor
Target Cyclization Intramolecular

(Williamson ether synthesis type)
Controlled pH, low water content.
Hydrolysis (Side) Attack by

or

on epoxide
High water content, high temperature, prolonged exposure to aqueous base.
Quaternization (Side) Attack by Morpholine on ProductExcess morpholine, high concentration (solvent choice).
Polymerization (Side) Chain growth via alkoxide propagationLocalized "hot spots" (exotherms), lack of temperature control.

Key Insight: The chlorohydrin intermediate is relatively stable in neutral organic solvents at low temperatures. The "Cyclization" should be treated as a distinct trigger event, not a concurrent process, to avoid oligomerization.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My product contains a significant amount of high-viscosity 'gum' or polymer."

Diagnosis: Thermal Runaway / Uncontrolled Exotherm. Root Cause: Epichlorohydrin reactions are highly exothermic. If the base is added too quickly during the cyclization step, the localized heat spikes initiate anionic polymerization of the epoxide. Corrective Action:

  • Switch to Solid-Liquid Phase Transfer: Instead of aqueous NaOH, use solid KOH or NaOH with a Phase Transfer Catalyst (PTC) like TEBA (Triethylbenzylammonium chloride). This limits the concentration of active base in the organic phase.

  • Cryogenic Addition: Perform the initial mixing of Morpholine and Epichlorohydrin at 0°C to 5°C . Do not allow the temperature to exceed 10°C until the addition is complete.

  • Dilution: Increase the solvent volume (e.g., Toluene or DCM) to act as a heat sink.

Issue 2: "I am seeing large amounts of the diol impurity (3-morpholino-1,2-propanediol)."

Diagnosis: Hydrolytic Ring Opening. Root Cause: Presence of excess water during the alkaline cyclization step. While some water is generated (HCl + NaOH


 NaCl + H2O), adding aqueous base exacerbates the issue.
Corrective Action: 
  • Azeotropic Distillation: If using aqueous base, use a Dean-Stark trap with toluene to continuously remove water from the system.

  • Anhydrous Base: Use Sodium Methoxide (NaOMe) or Potassium tert-butoxide (tBuOK) in an anhydrous solvent (e.g., THF or t-Butanol). This eliminates external water sources entirely.

Issue 3: "The reaction mixture turned into a solid salt block (Quaternization)."

Diagnosis: Formation of Bis-Quaternary Ammonium Salts.[2][3] Root Cause: This occurs if Morpholine is in excess relative to Epichlorohydrin, or if the reaction is allowed to stall at high temperatures. The product (N-glycidylmorpholine) acts as an electrophile and reacts with unreacted morpholine. Corrective Action:

  • Stoichiometry Flip: Ensure a slight excess of Epichlorohydrin (1.05 - 1.1 equivalents) relative to Morpholine. It is easier to distill off excess Epichlorohydrin than to separate the quaternary salt.

  • Reverse Addition: Add Morpholine to the Epichlorohydrin (slowly) rather than Epichlorohydrin to Morpholine. This ensures the electrophile is always in excess, discouraging the product from reacting with free amine.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-(2,3-epoxypropyl)morpholine with >90% purity.

Reagents
  • Morpholine (1.0 eq)

  • (R)- or (S)-Epichlorohydrin (1.1 eq) [Use chiral if enantiopurity is required]

  • Solvent: Toluene or tert-Butanol (5-10 volumes)

  • Base: Potassium tert-butoxide (1.1 eq) OR NaOH beads (1.5 eq) with TEBA (1 mol%)

Step-by-Step Methodology
  • Preparation (Step 1 - Addition):

    • Charge Epichlorohydrin and solvent into a reactor equipped with an overhead stirrer and internal thermometer.

    • Cool the system to 0–5°C .

    • Add Morpholine dropwise over 60 minutes. Crucial: Maintain internal temp <10°C.

    • Checkpoint: Stir for 3–5 hours at Room Temperature (RT). Monitor by TLC/HPLC for disappearance of Morpholine. You now have the Chlorohydrin intermediate.[4]

  • Cyclization (Step 2 - Ring Closure):

    • Cool the mixture back to 0–5°C .

    • Option A (High Purity): Add Potassium tert-butoxide solution (in THF or tBuOH) dropwise.

    • Option B (Cost Effective): Add solid NaOH beads and TEBA catalyst.

    • Stir vigorously. The reaction will turn turbid (formation of KCl/NaCl).

    • Allow to warm to 15–20°C and stir for 2–4 hours.

  • Work-up:

    • Filter off the inorganic salts immediately. Do not perform an aqueous wash yet if using Option A.

    • Concentrate the filtrate under reduced pressure (keep bath temp <40°C to prevent polymerization).

    • Purification: Vacuum distillation is the gold standard. N-glycidylmorpholine distills as a clear oil.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent? A: Avoid if possible. Ethanol is protic and nucleophilic. It can open the epoxide ring to form ethoxy-impurities (ethyl ethers). Toluene, DCM, or THF are superior choices for stability.

Q: The product changes color from colorless to yellow/brown upon storage. Why? A: This indicates autocatalytic polymerization or oxidation. The morpholine nitrogen has a lone pair that can attack the epoxide of a neighboring molecule over time.

  • Fix: Store the product at 4°C under Argon/Nitrogen. Ensure all traces of base are removed during filtration/work-up.

Q: Is the reaction stereospecific? A: If you start with chiral Epichlorohydrin (e.g., (R)-epichlorohydrin), the addition step usually proceeds with retention of configuration at the chiral center (since the amine attacks the primary carbon, not the chiral center). However, harsh conditions during cyclization can lead to partial racemization. Using mild bases like tBuOK helps preserve enantiopurity.

References

  • BenchChem. Side reactions and byproduct formation in morpholine synthesis. Retrieved from BenchChem Database. Link

  • ChemicalBook. 4-(2,3-Epoxypropyl)morpholine Synthesis & Protocols.Link

  • Kim, T., et al. (1996). Preparation of bis-quaternary ammonium salts from epichlorohydrin.[3] Journal of the American Oil Chemists' Society, 73(1), 67–71.[3] Link[3]

  • Ricci, C. G., et al. (2003). Micellar-improved synthesis of bis-quaternary ammonium salts by the epichlorohydrin route.[2][3] Journal of Surfactants and Detergents, 6(3), 231–237.[2] Link

  • Organic Chemistry Portal. Synthesis of Morpholines and Epoxide Derivatives.Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum Analysis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The analysis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine presents a unique challenge in small-molecule characterization. This molecule fuses a saturated heterocycle (morpholine) with a cyclic acetal (dioxolane) via a methylene bridge. The primary analytical difficulty lies not in the detection of signals, but in the resolution of overlapping multiplets in the 3.5–4.0 ppm region, where the morpholine ether protons and the dioxolane ring protons frequently convolve.

This guide compares the standard analytical approach (CDCl₃) against alternative solvent strategies and 2D verification methods, establishing a protocol for unambiguous assignment.

Structural Spin Systems

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems:

  • The Morpholine Ring: An

    
     system (chemically equivalent but magnetically non-equivalent pairs), typically appearing as two distorted triplets.
    
  • The Linker: A diastereotopic methylene group (

    
    ), often appearing as a doublet of doublets (dd) or complex multiplet due to the adjacent chiral center at C4 of the dioxolane.
    
  • The Dioxolane Ring: An

    
     or 
    
    
    
    system depending on resolution. The C2 protons are diastereotopic due to the C4 chiral center.

Comparative Analysis: Solvent Systems & Resolution

The choice of solvent is the single most critical variable in resolving the spectral complexity of this molecule. Below is a comparison of the three primary methodologies.

Method A: Standard Analysis (CDCl₃)
  • Performance: Baseline Standard.

  • Characteristics: Good solubility; sharp lines.

  • The Challenge: In Chloroform-d, the morpholine

    
     protons (
    
    
    
    3.7 ppm) often overlap with the dioxolane
    
    
    protons and the
    
    
    methine signal. This creates a "multiplet forest" that makes integration difficult.
  • Use Case: Routine purity checks where absolute structural assignment is not critical.

Method B: Polar Resolution (DMSO-d₆)
  • Performance: Alternative.

  • Characteristics: High polarity; distinct water peak (

    
    3.33 ppm).
    
  • The Advantage: DMSO often induces a downfield shift in the polar dioxolane protons relative to the morpholine ring, potentially separating the overlapping multiplets.

  • The Drawback: Higher viscosity leads to broader line widths, potentially obscuring fine splitting patterns (coupling constants) of the diastereotopic linker.

Method C: The "Shift" Reagent Effect (Benzene-d₆)
  • Performance: High-Resolution Specialist.

  • Characteristics: Magnetic anisotropy of the benzene ring.

  • Mechanism: Benzene-d₆ preferentially solvates electron-deficient areas. It often causes significant upfield shifts for the morpholine protons while leaving the dioxolane protons relatively stationary.

  • Verdict: This is the superior alternative for resolving the specific overlap between the morpholine ether and dioxolane backbone.

Detailed Spectral Assignment (Data Table)

The following data represents the consensus assignment for the molecule in CDCl₃ (7.26 ppm reference) .

PositionProtonsMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Structural Insight
Dioxolane C2 2Hs or AB q4.85 - 5.00-Diastereotopic due to C4 chirality. Often appear as two close singlets.
Dioxolane C4 1Hm4.15 - 4.25-Chiral methine; typically the most downfield non-acetal signal.
Dioxolane C5 2Hdd / m3.55 - 3.90

Critical Overlap Zone with Morpholine O-CH₂.
Morpholine O-CH₂ 4Ht (distorted)3.65 - 3.75

Characteristic morpholine signal.
Linker (N-CH₂) 2Hdd / m2.55 - 2.65

Connects the two rings; diastereotopic character may be subtle.
Morpholine N-CH₂ 4Ht (distorted)2.40 - 2.50

Upfield due to shielding by Nitrogen lone pair.

Note on Stereochemistry: The C4 position of the dioxolane ring is a chiral center. Unless synthesized stereoselectively (e.g., from L-glycerol), the product is a racemate. However, the NMR signals described above apply to the racemate (enantiomers are NMR equivalent in achiral solvents).

Visualizing the Analytical Logic

The following diagram illustrates the connectivity and the specific COSY (Correlation Spectroscopy) signals required to confirm the structure, distinguishing it from impurities like free morpholine or glycerol formal.

Figure 1: Connectivity Map showing scalar couplings (COSY) and spatial correlations (NOESY) required to validate the structure. Note the critical COSY path from Dioxolane C4 to the Linker.

Experimental Protocol: High-Resolution Acquisition

To achieve the resolution necessary for the comparisons above, follow this specific protocol.

Materials
  • Sample: 10–15 mg of this compound.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% v/v TMS.

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve the sample in a separate vial to ensure homogeneity before transferring to the NMR tube. This prevents concentration gradients.

  • Shimming: Perform gradient shimming (topshim). Ensure the linewidth of the TMS signal is < 0.5 Hz.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the dioxolane C2 protons which may have longer T1).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.

  • Phasing: Manually phase the spectrum. Automatic phasing often fails at the edges of the "multiplet forest" (3.6–4.0 ppm).

Self-Validation Check
  • Integration Ratio: Normalize the Dioxolane C2 protons (4.9 ppm) to 2.0.

  • Target: The Morpholine N-CH₂ (2.45 ppm) must integrate to 4.0 ± 0.1.

  • Failure Mode: If the ratio is off, check for residual solvent peaks or incomplete relaxation (increase D1).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (General assignment of morpholine and acetal systems).

  • Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • ChemicalBook. (2024). 4-Methylmorpholine NMR Spectrum Data. (Used for comparative morpholine ring shifts).[5] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Tables for estimation of chemical shifts in cyclic acetals).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Dioxolanylmethyl Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: Structural Elucidation & Analytical Performance of Dioxolanylmethyl Morpholine

Executive Summary

Dioxolanylmethyl morpholine (specifically 4-(1,3-dioxolan-2-ylmethyl)morpholine ) represents a critical structural motif in drug development, serving as a stable, masked precursor to morpholinoacetaldehyde. Unlike its free aldehyde counterpart, which is prone to polymerization and hydration, the dioxolanyl derivative offers superior stability and a distinct mass spectrometric signature.

This guide provides an in-depth analysis of its fragmentation behavior, comparing its analytical performance against alternative aldehyde precursors. By leveraging specific ionization pathways, researchers can achieve high-specificity detection of this moiety in complex biological or synthetic matrices.

Structural Characterization & Fragmentation Mechanism[1][2][3][4][5]

The mass spectrometric behavior of dioxolanylmethyl morpholine is governed by the interplay between the nitrogen lone pair of the morpholine ring and the acetal oxygens of the dioxolane ring.

Theoretical Fragmentation Pathway (EI/ESI)

The fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI) follows distinct, predictable pathways driven by charge localization.

  • Molecular Ion (

    
     or 
    
    
    
    ):
    • MW: 173.21 Da

    • Formula:

      
      
      
    • Observation: The molecular ion is typically weak in EI due to rapid

      
      -cleavage but prominent in ESI (
      
      
      
      174).
  • Primary Pathway (

    
    -Cleavage - Nitrogen Directed): 
    The most dominant fragmentation is driven by the morpholine nitrogen. Ionization of the nitrogen lone pair triggers 
    
    
    
    -cleavage of the exocyclic C-C bond (the bond connecting the methylene bridge to the dioxolane ring).
    • Fragment: N-methylene morpholinium ion.

    • m/z: 100 (Base Peak in many conditions).

    • Mechanism:

      
      
      
  • Secondary Pathway (Dioxolane Directed): Charge localization on the dioxolane oxygen leads to ring fragmentation or cleavage of the substituent.

    • Fragment: Dioxolanyl cation.

    • m/z: 73.

    • Mechanism: Cleavage of the C2-exocyclic bond retains the positive charge on the dioxolane ring.

Fragmentation Visualization

The following diagram illustrates the competing fragmentation pathways that generate the diagnostic ions.

Fragmentation M Molecular Ion [M]+• (m/z 173) Alpha_Cleavage α-Cleavage (Nitrogen Directed) M->Alpha_Cleavage Diox_Cleavage Acetal Cleavage (Oxygen Directed) M->Diox_Cleavage Ring_Open Ring Opening M->Ring_Open Ion_100 N-methylene morpholinium (m/z 100) BASE PEAK Alpha_Cleavage->Ion_100 Dominant Path Radical_Diox Dioxolanyl Radical (Neutral Loss) Alpha_Cleavage->Radical_Diox Ion_73 Dioxolanyl Cation (m/z 73) Diox_Cleavage->Ion_73 Secondary Path Radical_Morph Morpholinomethyl Radical Diox_Cleavage->Radical_Morph Ion_86 Morpholine Cation (m/z 86) Ring_Open->Ion_86 Minor Path

Figure 1: Competing fragmentation pathways for Dioxolanylmethyl Morpholine. The formation of the iminium ion at m/z 100 is the thermodynamically favored process.

Comparative Performance Analysis

In synthetic and analytical workflows, dioxolanylmethyl morpholine is often compared to its acyclic analogs (diethyl acetal) or the free aldehyde. The choice of reagent significantly impacts MS sensitivity and data interpretation.

Comparison Table: MS Performance Characteristics
FeatureDioxolanylmethyl Morpholine (Cyclic Acetal)Morpholinoacetaldehyde Diethyl Acetal (Acyclic)Morpholinoacetaldehyde (Free Aldehyde)
Molecular Weight 173.21 Da203.28 Da129.16 Da
Stability (Solution) High (Resistant to hydrolysis at neutral pH)Moderate (More labile than cyclic)Low (Prone to hydration/polymerization)
Base Peak (EI) m/z 100 (High Intensity)m/z 103 (Diethoxy methyl cation)m/z 100 or m/z 42
Diagnostic Specificity Excellent (Unique m/z 73 + 100 pair)Good (m/z 103 is common in acetals)Poor (Common amine fragments)
ESI Sensitivity High (Protonation of N)High Moderate (Signal split by hydrates)
Analytical Advantages
  • Enhanced Signal Stability: Unlike the free aldehyde, which exists in equilibrium with its hydrate (adding +18 Da to the spectrum and splitting the signal), the dioxolanyl derivative yields a single, sharp molecular ion peak in ESI (

    
    ).
    
  • Unique Fragment Pair: The simultaneous presence of

    
     100 (morpholine-derived) and 
    
    
    
    73 (dioxolane-derived) allows for unambiguous identification, distinguishing it from simple alkyl morpholines.
  • Lower Background Interference: The acyclic diethyl acetal produces an

    
     103 fragment, which can overlap with common background ions in solvent blanks. The cyclic 
    
    
    
    73/100 signature is cleaner in complex matrices.

Experimental Protocol: Detection & Confirmation

To ensure reproducible data, the following protocol is recommended for the analysis of dioxolanylmethyl morpholine in reaction mixtures or biological samples.

Sample Preparation
  • Solvent: Acetonitrile or Methanol (HPLC Grade). Avoid acidic solvents to prevent acetal hydrolysis.

  • Concentration: 10 µg/mL for full scan; 100 ng/mL for SIM/MRM.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the amine).

Mass Spectrometry Settings (Generic Q-TOF/Triple Quad)
  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve Molecular Ion).

  • Collision Energy (CID):

    • Low (10-15 eV): Preserves

      
       174 parent.
      
    • Medium (20-30 eV): Generates Base Peak

      
       100.
      
    • High (>40 eV): Fragments morpholine ring (

      
       56, 42).
      
Identification Workflow (Self-Validating)
  • Precursor Check: Locate

    
     174 (
    
    
    
    ).
  • Product Ion Scan: Apply 25 eV collision energy.

  • Validation Criteria:

    • Presence of m/z 100 (Major product).

    • Presence of m/z 86 (Morpholine ring).

    • Absence of

      
       peaks (confirms no hydrolysis to free aldehyde).
      

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Morpholine and Derivatives.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines and acetals).
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Detailed fragmentation rules for dioxolanes and morpholines).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

GC-MS Analysis of Volatile Morpholine-Dioxolane Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of morpholine-dioxolane intermediates presents a classic "analytical paradox" in drug development. These compounds—often key chiral auxiliaries or prodrug moieties—possess the volatility required for Gas Chromatography (GC) but exhibit chemical fragilities that challenge standard protocols. The basicity of the morpholine ring causes severe peak tailing on standard silica phases, while the acid-labile nature of the dioxolane (acetal) ring risks thermal degradation in hot injection ports.

This guide objectively compares Direct GC-MS against Derivatization GC-MS and LC-MS , providing a validated protocol for the direct analysis of these volatile intermediates without compromising structural integrity.

Part 1: The Analytical Challenge

To analyze these intermediates, one must understand their dual-nature reactivity:

  • The Morpholine Moiety (Base): A secondary or tertiary amine that interacts strongly with active silanol groups (Si-OH) in GC liners and columns, leading to peak tailing and memory effects.

  • The Dioxolane Ring (Acetal): A cyclic acetal protecting group. While stable to bases, it hydrolyzes rapidly in acidic conditions and can undergo ring-opening at temperatures >250°C if catalytic surfaces (like wool in liners) are active.

The "Volatile but Fragile" Spectrum
FeatureImpact on GC-MSImpact on LC-MS
Volatility High: Ideal for GC separation.[1][2]Low/Med: Risk of loss in desolvation; requires APCI/ESI.
Polarity Moderate: Requires polar-deactivated columns.High: Good retention on C18/HILIC.
Thermal Stability Conditional: Dioxolane ring opens >250°C.Excellent: Ambient temperature analysis.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for quantifying morpholine-dioxolane intermediates.

Table 1: Performance Matrix
MetricMethod A: Direct GC-MS (Recommended) Method B: Derivatization GC-MS Method C: LC-MS/MS (ESI+)
Principle Base-deactivated inlet/column; EI Ionization.Acylation/Nitrosylation to mask amine; EI Ionization.Soft ionization (ESI); Reverse Phase LC.
Selectivity High: Structural isomers resolved by EI fragmentation.High: Shift in mass confirms functional groups.Medium: Isobaric interferences common; soft ionization lacks fragments.
LOD (Sensitivity) ~10–50 ppb (SIM mode).< 1 ppb (Reduced background).< 0.1 ppb (Trace analysis winner).
Throughput Fast: < 15 min run times.Slow: Requires 30-60 min prep time.Fast: < 10 min run times.
Integrity Risk Thermal degradation if inlet >240°C.Incomplete derivatization; byproduct formation.Matrix suppression; adduct formation (M+Na, M+K).
Cost/Sample Low (Gas + Solvent).Medium (Reagents + Time).[3][4][5][6]High (Solvents + Columns).
Comparison Verdict
  • Choose Method A (Direct GC-MS) for synthetic reaction monitoring, purity checks, and intermediate quantification where concentrations are >50 ppb. It offers the best balance of speed and structural confirmation.

  • Choose Method C (LC-MS) only for trace residue analysis in biological matrices where thermal degradation is strictly unavoidable.

Part 3: Validated Experimental Protocol (Direct GC-MS)

This protocol is designed to mitigate the "Morpholine Tailing" and "Dioxolane Ring Opening" simultaneously.

Sample Preparation (Neutral Extraction)
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can cause transacetalization).

  • Buffer: Wash aqueous samples with 0.1 M NaOH (pH 10) to ensure morpholine is in the free-base form before extraction.

  • Concentration: Target 1–100 ppm for Scan mode; 10–1000 ppb for SIM.

GC Configuration (The "Cool & Inert" Approach)
  • Inlet: Split/Splitless.

  • Liner: Ultra-Inert (UI) Single Taper with Wool. Crucial: The wool must be deactivated to prevent dioxolane degradation.

  • Inlet Temperature: 220°C (Do not exceed 240°C).

  • Column: Rtx-Volatile Amine or DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

    • Why: Standard phases bind amines. Amine-specific columns have basic deactivation.

Temperature Program
  • Initial: 60°C (Hold 1 min) – Traps volatiles.

  • Ramp 1: 15°C/min to 200°C – Separates isomers.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min) – Elutes heavy matrix.

  • Total Run Time: ~14.5 minutes.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).[3][5]

  • Scan Range: m/z 35 – 350.

  • Solvent Delay: 3.0 min (Protect filament).

Part 4: Fragmentation Mechanics & Visualization

Understanding the Electron Impact (EI) fragmentation is vital for distinguishing the intermediate from starting materials.

Key Diagnostic Ions[7]
  • m/z 86/87 (Morpholine Base Peak): Result of

    
    -cleavage adjacent to the nitrogen.
    
  • m/z 73 (Dioxolane Ring): Characteristic cleavage of the ethylene glycol moiety

    
    .
    
  • m/z [M-1]+: Loss of hydrogen from the acetal carbon (stabilized by adjacent oxygens).

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for a hypothetical morpholine-dioxolane structure.

FragmentationPathway Parent Molecular Ion [M]+. PathA Morpholine Ring Cleavage Parent->PathA Alpha-Cleavage (N) PathB Dioxolane Ring Cleavage Parent->PathB Inductive Cleavage (O) Frag1 m/z 86/87 (Base Peak) PathA->Frag1 -R Group Frag2 m/z 73 (Dioxolane) PathB->Frag2 Ring Opening Frag3 m/z 45 (Ethylene Oxide) Frag2->Frag3 -CO

Caption: Figure 1. EI Fragmentation pathway showing the competition between nitrogen-driven alpha-cleavage and oxygen-driven acetal ring opening.

Part 5: Analytical Decision Matrix

Use this workflow to determine the correct instrument for your specific morpholine-dioxolane derivative.

DecisionMatrix Start Sample: Morpholine-Dioxolane Intermediate Q1 Is the sample thermally stable at 200°C? Start->Q1 Q2 Is concentration < 10 ppb? Q1->Q2 Yes ResultLC LC-MS/MS (Method C) Q1->ResultLC No (Degrades) ResultGC Direct GC-MS (Method A) Q2->ResultGC No (Bulk/Process) ResultDeriv Derivatization GC-MS (Method B) Q2->ResultDeriv Yes (Trace)

Caption: Figure 2. Decision tree for selecting the optimal analytical technique based on thermal stability and sensitivity requirements.

References

  • BenchChem. (2025).[3][7] Application Note: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from

  • Cao, M., et al. (2018).[6] "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry, 2018, Article ID 9670481.[4][6] Retrieved from

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: A Snapshot Comparison for Volatile Heterocycles. Retrieved from

  • Koritzke, A.L., et al. (2020).[8] "Fragmentation mechanisms from electron-impact of complex cyclic ethers." International Journal of Mass Spectrometry, 454, 116342.[8] Retrieved from

  • Creative Proteomics. (2024). Principles and Differences between GC-MS and LC-MS. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.